N1-甲基苯-1,3-二胺

描述

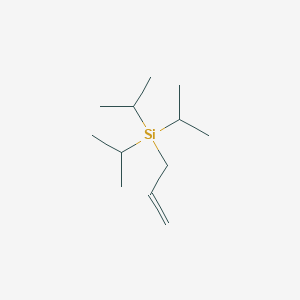

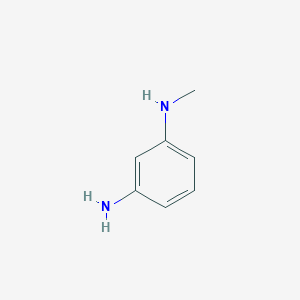

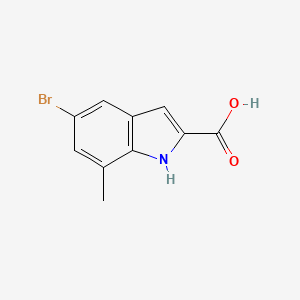

N1-Methylbenzene-1,3-diamine is a chemical compound that can be derived from benzene-1,3-diamine by substituting one of the hydrogen atoms on the nitrogen with a methyl group. This modification can potentially alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of diamine derivatives often involves the functionalization of benzene rings with amine groups. For instance, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine was achieved in two steps starting from commercially available amines and nitrobenzene derivatives . Similarly, the synthesis of N,N'-diethyl-4-nitrobenzene-1,3-diamine involved the functionalization of the benzene ring with nitro and ethylamine groups . These methods typically involve nucleophilic aromatic substitution reactions and can be adapted to synthesize N1-Methylbenzene-1,3-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diamine derivatives is characterized by the presence of two amine groups attached to a benzene ring. The position of these groups can influence the overall geometry and electronic distribution of the molecule. For example, the crystal structure of a related compound, bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, showed a twisted conformation due to the presence of amido substituents, resulting in axial chirality . Such structural analyses are crucial for understanding the reactivity and potential interactions of N1-Methylbenzene-1,3-diamine with other molecules.

Chemical Reactions Analysis

Diamine derivatives can participate in various chemical reactions, including cyclopalladation , nucleophilic aromatic substitution , and the formation of Schiff bases . The presence of amine groups makes these compounds versatile intermediates for further chemical transformations. For example, the reaction of diamines with aldehydes can lead to the formation of Schiff bases, which have been shown to possess antibacterial activity . The reactivity of N1-Methylbenzene-1,3-diamine would likely be similar, allowing it to undergo a range of chemical reactions to yield new compounds with potential biological or material applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's boiling point, melting point, solubility, and stability. The thermal properties of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide were investigated using techniques like TGA and DSC, revealing information about its polymerization behavior . Similarly, the analysis of N1-Methylbenzene-1,3-diamine would involve studying its thermal stability, solubility in various solvents, and potential for forming polymers or other materials with unique properties.

科学研究应用

抗炎特性

抑制一氧化氮的产生:已发现 N1-苄基-4-甲基苯-1,2-二胺 (BMD) 可以抑制巨噬细胞中一氧化氮的产生,表明具有潜在的抗炎特性。这种抑制是通过在转录水平抑制诱导型一氧化氮合酶 (iNOS) 表达,可能是通过抑制核因子-κB 激活来实现的 (Shin 等人,2005 年)。

抑制核因子-κB 转录活性:与 N1-苄基-4-甲基苯-1,2-二胺类似的化合物,如 JSH-21,已显示出对巨噬细胞中的一氧化氮产生和 NF-κB 转录活性具有剂量依赖性抑制效应。这些发现突出了它们在治疗 NO 相关炎症性疾病中的潜力 (Min 等人,2004 年)。

材料科学和化学应用

聚合物合成中的热学性质:包括 N1-甲基苯-1,3-二胺衍生物在内的芳香族二胺已被用于合成具有偶氮甲亚胺官能团的聚酰亚胺。这些聚酰亚胺表现出有希望的热稳定性和溶解性,使它们成为高性能工程塑料的理想选择 (Iqbal 等人,2015 年)。

溶剂中的密度和粘度测量:4-甲基苯-1,3-二胺和 2-甲基苯-1,3-二胺在各种溶剂中的二元混合物的密度和粘度研究提供了溶质-溶剂相互作用的见解,这对于理解化学过程和材料性质至关重要 (Zhu 等人,2014 年)。

新型化合物的合成和表征

- 新型席夫碱配体和金属配合物的合成:已经对使用 N1-甲基苯-1,3-二胺衍生物合成和表征新型席夫碱配体及其金属配合物进行了研究。这些配合物在包括催化和材料化学在内的各个领域都有应用 (Kargar 等人,2020 年)。

光电性质

- 光电应用:N1-甲基苯-1,3-二胺衍生物已用于合成表现出蓝光发射和稳定电化学性质的新型聚合物,表明在有机发光二极管 (OLED) 中具有潜在应用 (Iqbal 等人,2016 年)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

属性

IUPAC Name |

3-N-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNWNNKAUGBOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408882 | |

| Record name | N1-Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50617-73-7 | |

| Record name | N1-Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)